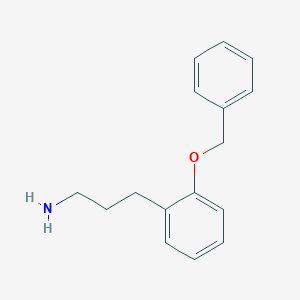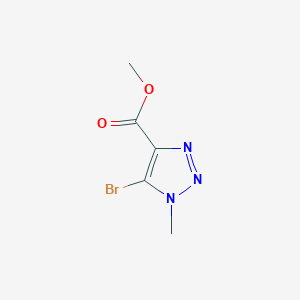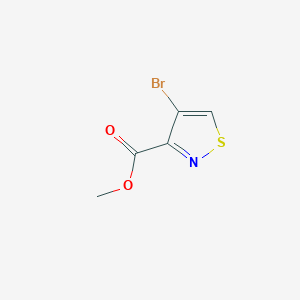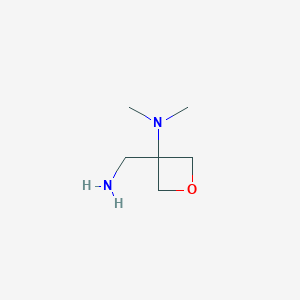![molecular formula C6H2BrClN2S B6358734 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine CAS No. 1782440-51-0](/img/structure/B6358734.png)
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine
概要
説明
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrClN2S. This compound is part of the thienopyrimidine family, which is known for its diverse chemical reactivity and wide range of biological activities. Thienopyrimidines are frequently used in medicinal chemistry due to their favorable biopharmaceutical profiles and structural similarity to purines .
作用機序
Target of Action
The primary targets of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine are enzymes involved in the one-carbon metabolism pathways . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase), which are key enzymes in the de novo purine biosynthesis pathway . The compound also targets mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .
Mode of Action
This compound inhibits the aforementioned enzymes, thereby disrupting the one-carbon metabolism pathways . This inhibition results in a decrease in the biosynthesis of purine nucleotides and thymidylate, which are essential for DNA replication and repair .
Biochemical Pathways
The compound affects the one-carbon metabolism pathways, which are essential for de novo biosynthesis of purine nucleotides and thymidylate, interconversion of serine and glycine, and remethylation of homocysteine to methionine . By inhibiting key enzymes in these pathways, the compound disrupts the normal functioning of these biochemical pathways .
Result of Action
The inhibition of key enzymes in the one-carbon metabolism pathways by this compound leads to a decrease in the biosynthesis of purine nucleotides and thymidylate . This can result in the disruption of DNA replication and repair, potentially leading to cell death . This makes the compound a potential candidate for anticancer therapy .
生化学分析
Biochemical Properties
Thienopyrimidine derivatives, to which this compound belongs, have been reported to exhibit various biological activities . They can interact with different enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Thienopyrimidine derivatives have been reported to have anticancer effects, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Thienopyrimidine derivatives have been reported to inhibit certain enzymes, suggesting that they may be involved in various metabolic pathways .
準備方法
The synthesis of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine involves several steps:
Gewald Reaction: This is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then converted into pyrimidones.
Bromination: The pyrimidone is brominated to introduce the bromine atom at the 6th position.
Chlorination: Finally, the compound is chlorinated to introduce the chlorine atom at the 2nd position.
This method is practical, robust, and scalable, allowing for the production of the compound in an overall yield of 49% without the need for chromatography for purification .
化学反応の分析
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include ammonium formate in formamide for substitution reactions . The major products formed depend on the specific nucleophiles and reaction conditions used.
科学的研究の応用
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various kinase inhibitors and other therapeutic agents.
Anticancer Research: The compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Agents: Thienopyrimidine derivatives, including this compound, have been studied for their antimicrobial properties.
類似化合物との比較
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Thieno[2,3-d]pyrimidine-based kinase inhibitors: These compounds share the thienopyrimidine core but have different substituents that enhance their specificity and potency as kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
6-bromo-2-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-2-9-6(8)10-5(3)11-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODXXIEOUOUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC(=NC=C21)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





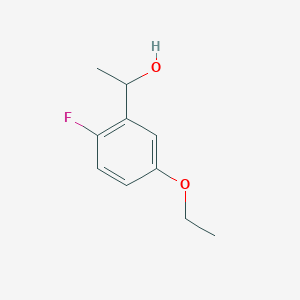
![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
![1,4-Diazaspiro[5.5]undecan-3-one](/img/structure/B6358695.png)
